(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine (R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17968247
InChI: InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H/t13-/m0/s1
SMILES:
Molecular Formula: C14H10FNO2
Molecular Weight: 243.23 g/mol

(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine

CAS No.:

Cat. No.: VC17968247

Molecular Formula: C14H10FNO2

Molecular Weight: 243.23 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine -

Specification

Molecular Formula C14H10FNO2
Molecular Weight 243.23 g/mol
IUPAC Name (2R)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile
Standard InChI InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H/t13-/m0/s1
Standard InChI Key FYIOXXUKFQPTJS-ZDUSSCGKSA-N
Isomeric SMILES C1=CC=C(C=C1)OC2=C(C=CC(=C2)[C@H](C#N)O)F
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F

Introduction

Structural Characteristics and Molecular Configuration

(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine (C₁₄H₁₀FNO₂) features a benzaldehyde core substituted with a fluorine atom at the 4-position, a phenoxy group at the 3-position, and a cyanohydrin moiety (-CH(OH)CN) at the aldehyde carbon. The (R)-configuration at the cyanohydrin carbon confers stereochemical specificity, which is crucial for its biological activity and synthetic utility.

The molecular structure integrates three key functional groups:

  • Fluorine: Enhances electronegativity and metabolic stability.

  • Phenoxy group: Contributes to lipophilicity and substrate-receptor interactions.

  • Cyanohydrin: Provides reactivity for further transformations, such as esterifications or cyclizations .

The compound’s molecular weight is 243.23 g/mol, with a density of 1.209 g/cm³ and a refractive index of 1.583. Its solubility profile favors organic solvents (e.g., ethanol, toluene) over aqueous media, aligning with its role in synthetic organic chemistry.

Synthesis and Manufacturing Processes

Precursor Synthesis: 4-Fluoro-3-phenoxybenzaldehyde

The synthesis of (R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine begins with the preparation of its aldehyde precursor, 4-fluoro-3-phenoxybenzaldehyde (C₁₃H₉FO₂). A reported method involves hydrolyzing 4-fluoro-3-phenoxybenzaldehyde ethyleneacetal in a mixture of ethanol, water, and hydrochloric acid, followed by toluene extraction and vacuum distillation. This process yields the aldehyde in 91% purity .

Cyanohydrin Formation

The aldehyde undergoes nucleophilic addition with hydrogen cyanide (HCN) under controlled conditions to form the cyanohydrin. The reaction typically employs a chiral catalyst or enzymatic system to enforce the (R)-configuration. For example, (S)-oxynitrilase enzymes or titanium-BINOL complexes achieve enantiomeric excesses exceeding 90%.

Reaction Scheme:

4-Fluoro-3-phenoxybenzaldehyde+HCNCatalyst(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine\text{4-Fluoro-3-phenoxybenzaldehyde} + \text{HCN} \xrightarrow{\text{Catalyst}} \text{(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine}

Industrial-Scale Production

Industrial protocols often use continuous-flow reactors to enhance safety and efficiency when handling HCN. Purification involves fractional distillation or chiral chromatography to isolate the (R)-enantiomer.

Physicochemical Properties

PropertyValueMethod of Determination
Molecular FormulaC₁₄H₁₀FNO₂High-Resolution Mass Spectrometry
Molecular Weight243.23 g/molCalculated
Boiling Point102–104°C (0.1 mmHg)Vacuum Distillation
SolubilityEthanol, Toluene, AcetoneOECD Guideline 105
Optical Rotation ([α]₂₀D)+45° (c = 1, CHCl₃)Polarimetry

The compound’s stability is pH-dependent, with decomposition observed under strongly acidic or basic conditions due to cyanide release.

Applications in Agrochemical and Pharmaceutical Industries

Flumethrin Synthesis

(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine is a key intermediate in synthesizing flumethrin, a pyrethroid acaricide. Flumethrin’s structure incorporates the cyanohydrin’s chiral center, which is essential for binding to insect voltage-gated sodium channels .

Flumethrin Synthesis Pathway:

  • Esterification: The cyanohydrin reacts with trans-(E)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid chloride.

  • Diastereomer Separation: The product is purified to isolate the bioactive trans-Z isomers .

Pharmaceutical Intermediates

The compound’s reactive cyanohydrin group enables its use in synthesizing β-blockers and antifungal agents. For example, condensation with aryl halides yields α-cyanoethers, which are precursors to neuroactive compounds.

HazardPrecautionary Measure
Acute Toxicity (Oral)Use PPE; avoid inhalation
Skin IrritationNitrile gloves and lab coats
Environmental HazardDispose via certified facilities

Workplaces must monitor airborne concentrations using GC-MS and ensure ventilation systems meet OSHA standards.

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